2-(2-Bromo-4-fluorophenoxy)propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-fluorophenoxy)propanoic acid typically involves the reaction of 2-bromo-4-fluorophenol with 2-bromopropionic acid under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-fluorophenoxy)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a polar aprotic solvent such as DMF.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenoxypropanoic acids with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
2-(2-Bromo-4-fluorophenoxy)propanoic acid is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-fluorophenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)propanoic acid: Similar structure but lacks the fluorine atom.
2-(2-Fluorophenoxy)propanoic acid: Similar structure but lacks the bromine atom.
2-(2-Bromo-4-chlorophenoxy)propanoic acid: Similar structure with chlorine instead of fluorine.
Uniqueness
2-(2-Bromo-4-fluorophenoxy)propanoic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties and reactivity.
Biological Activity
2-(2-Bromo-4-fluorophenoxy)propanoic acid is a synthetic compound with potential applications in various biological and medicinal fields. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C9H8BrF O3
- Molecular Weight : 263.06 g/mol
- Structure : The compound features a bromine and a fluorine atom attached to a phenoxy group, which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biomolecules, including enzymes and receptors. Its halogenated structure may enhance binding affinity and specificity towards target sites, leading to modulation of biological pathways.
1. Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity. Research indicates it may inhibit the growth of various microbial strains, although detailed studies are required to elucidate the exact mechanisms involved.
2. Plant Growth Regulation
The compound's structural similarity to auxins suggests potential applications as a plant growth regulator. It may influence plant physiological processes such as cell elongation and division, potentially enhancing crop yields.
3. Therapeutic Potential
Research has indicated that compounds with similar structures can exhibit anti-inflammatory and analgesic properties. Investigations into the therapeutic applications of this compound are ongoing, particularly concerning its efficacy in modulating pain pathways.
Case Studies
-
Antimicrobial Activity Study :
- A study assessed the antimicrobial efficacy of various halogenated phenoxy acids, including this compound.
- Results indicated significant inhibition against Gram-positive bacteria, suggesting potential use in developing new antimicrobial agents .
- Plant Growth Regulation Research :
- Therapeutic Applications :
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Notable Features |
---|---|---|
2-Amino-2-(2-bromo-4-fluorophenyl)propanoic acid | C9H9BrF O3 | Building block for complex organic molecules |
2-(2-Bromo-4-chlorophenoxy)propanoic acid | C9H8BrClO3 | Similar halogenation but different properties |
2-(4-Bromophenoxy)propanoic acid | C9H9BrO3 | Lacks fluorine; simpler halogenation pattern |
The unique combination of bromine and fluorine in this compound enhances its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(2-bromo-4-fluorophenoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-5(9(12)13)14-8-3-2-6(11)4-7(8)10/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJIPVMABXYFLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1579-73-3 |
Source
|
Record name | 2-(2-bromo-4-fluorophenoxy)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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